Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 194282-70-7
VCID: VC21500994
InChI: InChI=1S/C17H15NO6/c1-22-17(21)13-12(9-5-3-2-4-6-9)15-14(24-16(13)18)11(20)7-10(8-19)23-15/h2-7,12,19H,8,18H2,1H3
SMILES: COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N
Molecular Formula: C17H15NO6
Molecular Weight: 329.3g/mol

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

CAS No.: 194282-70-7

Cat. No.: VC21500994

Molecular Formula: C17H15NO6

Molecular Weight: 329.3g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate - 194282-70-7

Specification

CAS No. 194282-70-7
Molecular Formula C17H15NO6
Molecular Weight 329.3g/mol
IUPAC Name methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carboxylate
Standard InChI InChI=1S/C17H15NO6/c1-22-17(21)13-12(9-5-3-2-4-6-9)15-14(24-16(13)18)11(20)7-10(8-19)23-15/h2-7,12,19H,8,18H2,1H3
Standard InChI Key PJGCZQYFNMLDBI-UHFFFAOYSA-N
SMILES COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N
Canonical SMILES COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N

Introduction

Chemical Identity and Properties

Basic Information

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS: 194282-70-7) has a molecular formula of C17H15NO6, containing 17 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The molecular weight of this compound is approximately 329.3 g/mol, with more precise calculations yielding 329.3041 g/mol . Its IUPAC name provides a systematic description of its complex structure, indicating the positions and types of functional groups attached to the core pyrano[3,2-b]pyran scaffold.

The compound can be identified using several chemical notation systems. Its Standard InChI is InChI=1S/C17H15NO6/c1-22-17(21)13-12(9-5-3-2-4-6-9)15-14(24-16(13)18)11(20)7-10(8-19)23-15/h2-7,12,19H,8,18H2,1H3. The Standard InChIKey, a condensed digital representation of the chemical structure, is PJGCZQYFNMLDBI-UHFFFAOYSA-N. Additionally, the canonical SMILES notation is COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N.

Table 1: Chemical Identity Data

ParameterValue
CAS Number194282-70-7
Molecular FormulaC17H15NO6
Molecular Weight329.3041 g/mol
PubChem Compound ID4430224
Standard InChIInChI=1S/C17H15NO6/c1-22-17(21)13-12(9-5-3-2-4-6-9)15-14(24-16(13)18)11(20)7-10(8-19)23-15/h2-7,12,19H,8,18H2,1H3
Standard InChIKeyPJGCZQYFNMLDBI-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N

Structural Characteristics

Multiple functional groups contribute to the compound's chemical versatility and reactivity profile. The amino group at position 2 provides a nucleophilic site and potential for hydrogen bonding. The hydroxymethyl group at position 6 introduces alcohol functionality, offering opportunities for various transformations including oxidation and esterification. The oxo group at position 8 contributes carbonyl reactivity, while the phenyl substituent at position 4 adds aromatic character and potential for π-π interactions. Finally, the methyl ester group at position 3 provides an electrophilic site susceptible to nucleophilic attack.

Synthesis Methodologies

Organocatalytic Domino Reactions

The synthesis of Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate and structurally similar compounds typically involves organocatalytic domino reactions . These reactions represent an elegant and efficient approach to constructing complex molecular architectures in a single synthetic operation. The methodology employs readily available starting materials, including aromatic aldehydes, active methylene compounds, and kojic acid as a Michael donor .

The domino reaction sequence enables the assembly of multiple bonds (C–C, C=C, C–O, C–N) in a one-pot operation, resulting in the formation of the intricate pyrano[3,2-b]pyran scaffold with multiple substituents . This synthetic strategy exemplifies the principles of atom economy and step efficiency, as it minimizes the number of discrete synthetic operations required to access structurally complex target molecules.

Reaction Conditions and Parameters

The synthesis of this compound class typically employs L-proline as a secondary amine catalyst under ultrasound irradiation in aqueous ethanolic solution at ambient temperature . This methodology offers several advantages over conventional synthetic approaches, including mild reaction conditions, energy efficiency, shortened reaction times, and simplified work-up procedures .

The use of ultrasound irradiation represents an innovative application of sonochemistry in organic synthesis. The acoustic cavitation generated by ultrasound creates localized high-energy microenvironments that can accelerate reaction rates and potentially alter reaction pathways . This physical activation method provides an alternative to traditional thermal or photochemical activation, often resulting in improved yields and selectivities.

The utilization of a green solvent system (aqueous ethanol) and a recyclable organocatalyst (L-proline) aligns with the principles of sustainable chemistry . These reaction conditions avoid the use of toxic or hazardous reagents, making the synthetic methodology environmentally benign and potentially scalable for larger-scale preparations.

Characterization Methods

Compounds synthesized through these methodologies are typically characterized using a comprehensive suite of analytical techniques. These include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and high-resolution mass spectrometry (HRMS) . These complementary techniques provide detailed structural information, confirming the successful formation of the target compounds.

FT-IR spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule, including the amino, hydroxyl, carbonyl, and aromatic functionalities. NMR spectroscopy provides crucial information about the connectivity and spatial arrangement of atoms, while HRMS confirms the molecular formula through precise mass determination. Together, these techniques establish the identity and purity of the synthesized compounds with high confidence.

Structural Analogues and Derivatives

Related Compounds

Several structural analogues of Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate have been reported in the chemical literature. These include compounds with variations in the aromatic substituent at position 4, the functional group at position 3, or both . For example, methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-thiophen-2-yl-4H-pyrano[3,2-b]pyran-3-carboxylate represents a variant where the phenyl ring is replaced by a thiophene moiety .

Table 2: Selected Structural Analogues

CAS NumberCompound NameStructural Variation
194282-54-72-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrileNitrile instead of methyl ester
194282-55-82-amino-6-(hydroxymethyl)-8-oxo-4-(4-methylphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile4-Methylphenyl substituent, nitrile group
194282-56-92-amino-6-(hydroxymethyl)-8-oxo-4-(4-methoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile4-Methoxyphenyl substituent, nitrile group
194282-57-02-amino-6-(hydroxymethyl)-8-oxo-4-(4-chlorophenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile4-Chlorophenyl substituent, nitrile group
194282-60-5ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylateEthyl ester instead of methyl ester

Structure-Property Relationships

The systematic variation of substituents in this compound class allows for the investigation of structure-property relationships. Modifications to the aromatic substituent at position 4 (hydrogen, methyl, methoxy, chloro, or replacement with heterocycles) alter the electronic and steric properties of this portion of the molecule . These changes can influence physical properties such as solubility, lipophilicity, and melting point, as well as chemical reactivity patterns.

Similarly, the variation of the functional group at position 3 (methyl ester, ethyl ester, nitrile) modifies the electronic characteristics and steric environment of that region of the molecule . The replacement of an ester group with a nitrile, for example, significantly alters the polarity, hydrogen-bonding capacity, and potential reactivity of the compound. These structural modifications represent a classical approach to tuning molecular properties for specific applications or investigating fundamental structure-activity relationships.

Synthetic Diversity

The diversity of structural analogues demonstrates the versatility of the organocatalytic domino reaction methodology for accessing a wide range of structurally related compounds. The reaction appears to tolerate various substitution patterns on the aromatic aldehyde component and different active methylene compounds (methyl cyanoacetate, ethyl cyanoacetate, malononitrile) . This synthetic flexibility provides a valuable platform for the generation of compound libraries with systematically varied structural features.

The ability to generate diverse structural analogues efficiently is particularly valuable in the context of medicinal chemistry and materials science, where the systematic exploration of structure-property and structure-activity relationships is fundamental to the discovery and optimization of compounds with desired properties or functions.

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